

SCH 42495 Racemate: A Technical Overview of its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 is an orally active prodrug that belongs to the class of neutral endopeptidase (NEP) inhibitors. Its mechanism of action involves the potentiation of endogenous natriuretic peptides, such as atrial natriuretic factor (ANF), leading to vasodilation and natriuresis. This document provides a detailed technical guide on the chemical structure and properties of the **SCH 42495 racemate**, intended for researchers, scientists, and professionals in the field of drug development.

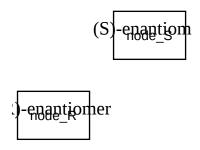
Chemical Structure

SCH 42495 is the ethyl ester of its active metabolite, SCH 42354. The chemical name for the active (S)-enantiomer of the metabolite is N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine. The term "racemate" for SCH 42495 implies a 1:1 mixture of the (S) and (R) enantiomers at the chiral center bearing the mercaptomethyl group.

Below are the chemical structures of the constituent enantiomers of **SCH 42495 racemate**:

Figure 1: Chemical Structures of the Enantiomers of SCH 42495 Racemate



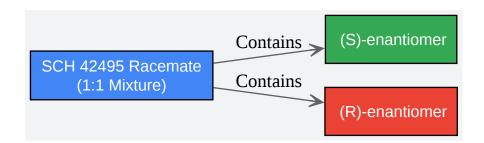


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Caption: The (S) and (R) enantiomers of SCH 42495.

*Note: As a large language model, I am unable to generate images directly. The DOT script above is a template. For an accurate visual representation, the user should generate images of the (S)- and (R)-enantiomers of N-[2-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine ethyl ester and insert them as nodes in a graph visualization tool.

The logical relationship between the racemate and its enantiomers is illustrated in the following diagram:



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Caption: Relationship between **SCH 42495 racemate** and its enantiomers.

Physicochemical Properties

Detailed physicochemical data for **SCH 42495 racemate**, such as melting point, boiling point, and solubility, are not readily available in the public domain based on the conducted searches. However, some properties of the active metabolite and related compounds can be inferred.

Table 1: Physicochemical Properties of SCH 42495 and its Active Metabolite



Property	Value	Source
SCH 42495 Racemate		
Molecular Formula	C20H31NO4S2	Inferred from structure
Molecular Weight	413.60 g/mol	Inferred from structure
SCH 42354 (Active Metabolite)		
Molecular Formula	C18H27NO4S2	Inferred from structure
Molecular Weight	385.54 g/mol	Inferred from structure
In Vitro IC50 (Leu-enkephalin hydrolysis)	8.3 nmol/L	[1]
In Vitro IC50 (ANF hydrolysis)	10.0 nmol/L	[1]

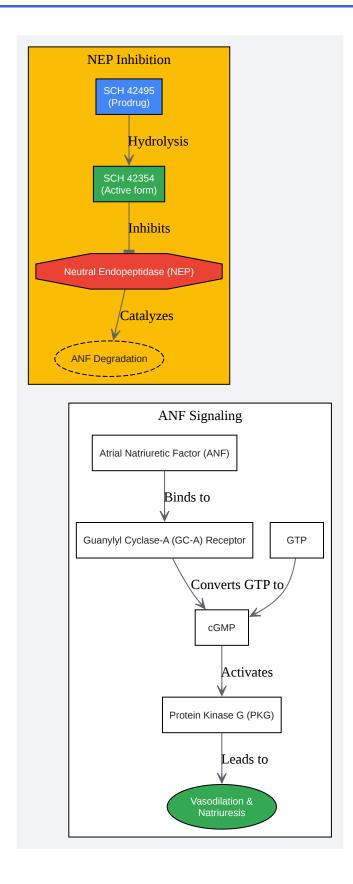
Mechanism of Action and Signaling Pathway

SCH 42495 acts as a prodrug and is hydrolyzed in vivo to its active form, SCH 42354. SCH 42354 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including atrial natriuretic factor (ANF), bradykinin, and substance P.

By inhibiting NEP, SCH 42354 increases the circulating levels of these peptides. The elevation of ANF is a key mechanism for the antihypertensive effects of SCH 42495. ANF binds to its receptor, guanylyl cyclase-A (GC-A), on the surface of vascular smooth muscle cells. This binding activates GC-A, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates downstream targets, ultimately resulting in vasodilation, natriuresis, and a reduction in blood pressure.[1][2]

The signaling pathway is illustrated in the diagram below:





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Caption: Proposed signaling pathway for the antihypertensive effect of SCH 42495.



Experimental Data and Protocols

Numerous preclinical and clinical studies have evaluated the efficacy and safety of SCH 42495. The following tables summarize key quantitative data and experimental methodologies from these studies.

Table 2: Summary of In Vivo Efficacy Data for SCH 42495

Animal Model	Dosage (oral)	Effect	Source
DOCA-Na hypertensive rats	1, 3, or 10 mg/kg	Significant reduction in blood pressure of 22 ± 6 , 43 ± 7 , and 62 ± 12 mm Hg, respectively.	[1]
Dahl-S hypertensive rats	1 to 10 mg/kg	Similar fall in blood pressure to DOCA-Na rats.	[1]
Normotensive rats	3 to 30 mg/kg	Augmented plasma levels of exogenous ANF and delayed ANF clearance.	[1]

Table 3: Summary of Clinical Trial Data for SCH 42495 in Essential Hypertension



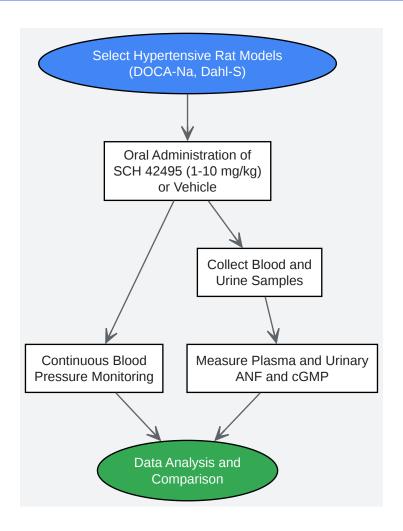
Parameter	Value	Source
Patient Population	27 patients with essential hypertension (WHO Stage I or II)	[2]
Dosage Regimen	Started at 50 mg twice daily, increased to 100 mg and 200 mg twice daily every 2 weeks if needed.	[2]
Blood Pressure Reduction	From $171 \pm 1/100 \pm 1$ mm Hg to $146 \pm 3/84 \pm 2$ mmHg (P < .001) after 8 weeks.	[2]
Efficacy Rate (after ≥ 4 weeks)	44% with 50 mg bid, 60% with 100 mg bid, 80% with 200 mg bid.	[2]
Adverse Reactions	Headaches and palpitation in 6 patients (22.2%).	[2]

Key Experimental Protocols

In Vivo Antihypertensive Studies in Rats:

- Animal Models: DOCA-Na and Dahl-S hypertensive rats were utilized to assess the antihypertensive effects.[1]
- Drug Administration: SCH 42495 was administered orally at doses ranging from 1 to 10 mg/kg.[1]
- Measurements: Blood pressure was monitored continuously. Plasma and urinary levels of ANF and cGMP were also measured.[1]
- Workflow:





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Caption: Workflow for in vivo antihypertensive studies in rats.

Clinical Trial in Essential Hypertension:

- Study Design: A multicenter, open clinical trial was conducted.[2]
- Participants: 27 patients with essential hypertension (WHO Stage I or II) were enrolled after a 2 to 4-week placebo run-in period.[2]
- Treatment: Patients received SCH 42495 orally, starting at 50 mg twice daily, with dose escalation to 100 mg and 200 mg twice daily every 2 weeks if the target blood pressure was not achieved.[2]
- Assessments: Blood pressure and pulse rate were monitored every 2 weeks. Blood chemistry, plasma ANF, and plasma cGMP levels were determined before and after the 8-



week treatment period.[2]

Synthesis

Information regarding the specific synthesis process for **SCH 42495 racemate** is not available in the public domain from the conducted searches.

Conclusion

SCH 42495 racemate is the racemic form of an orally active prodrug that is a potent inhibitor of neutral endopeptidase. Its mechanism of action, involving the potentiation of the atrial natriuretic factor signaling pathway, has been demonstrated to effectively lower blood pressure in both preclinical models and human clinical trials. While detailed physicochemical properties and a specific synthesis protocol are not publicly available, the existing data on its biological activity provide a strong foundation for its potential as a therapeutic agent in cardiovascular diseases. Further research into its stereospecific pharmacology and long-term safety profile is warranted.

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References

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